molecular formula C16H14FNO B404995 1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline CAS No. 326902-13-0

1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline

Katalognummer: B404995
CAS-Nummer: 326902-13-0
Molekulargewicht: 255.29 g/mol
InChI-Schlüssel: ISSLGPYALULXJH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is a nitrogen-containing heterocyclic compound featuring a partially saturated quinoline backbone (1,2,3,4-tetrahydroquinoline) substituted at the N1 position with a 2-fluorobenzoyl group. This structural motif is significant in medicinal chemistry due to the electron-withdrawing fluorine atom, which enhances metabolic stability and binding interactions in biological systems . The compound’s molecular formula is C₁₆H₁₃FNO, with a molecular weight of 254.28 g/mol.

Eigenschaften

CAS-Nummer

326902-13-0

Molekularformel

C16H14FNO

Molekulargewicht

255.29 g/mol

IUPAC-Name

3,4-dihydro-2H-quinolin-1-yl-(2-fluorophenyl)methanone

InChI

InChI=1S/C16H14FNO/c17-14-9-3-2-8-13(14)16(19)18-11-5-7-12-6-1-4-10-15(12)18/h1-4,6,8-10H,5,7,11H2

InChI-Schlüssel

ISSLGPYALULXJH-UHFFFAOYSA-N

SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3F

Kanonische SMILES

C1CC2=CC=CC=C2N(C1)C(=O)C3=CC=CC=C3F

Löslichkeit

33.4 [ug/mL] (The mean of the results at pH 7.4)

Herkunft des Produkts

United States

Biologische Aktivität

1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

  • Molecular Formula : C15H14FN
  • Molecular Weight : 241.28 g/mol
  • CAS Number : Not specifically listed but related to tetrahydroquinoline derivatives.

The compound is a derivative of tetrahydroquinoline, which is known for its structural versatility and biological relevance. The introduction of the fluorobenzoyl group enhances its lipophilicity and potential interaction with biological targets.

Antimicrobial Activity

Research indicates that compounds related to tetrahydroquinoline exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various strains of bacteria and fungi. The specific compound this compound has been studied for its antifungal activity through the synthesis of N-substituted benzoyl derivatives .

Anticancer Properties

Recent studies have highlighted the anticancer potential of tetrahydroquinoline derivatives. A notable study synthesized several tetrahydroquinoline analogs and evaluated their cytotoxic effects against lung cancer cell lines. One derivative demonstrated an IC50 value of 0.082 µM, significantly lower than that of the standard drug 5-Fluorouracil (IC50 = 0.28 µM), indicating potent anticancer activity . This suggests that the fluorobenzoyl substitution may enhance the compound's efficacy in targeting cancer cells.

Antitubercular Activity

The compound's structural analogs have been tested for their antitubercular properties against Mycobacterium tuberculosis. In vitro assays revealed that certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 8 to 128 µg/mL against both H37Rv and multidrug-resistant strains . This highlights the potential application of these compounds in treating tuberculosis, particularly in drug-resistant cases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : Studies indicate that tetrahydroquinoline derivatives can induce apoptosis in cancer cells. Flow cytometry analysis has shown late apoptosis in treated cells compared to controls .
  • Target Interaction : Molecular docking studies suggest that these compounds interact with specific proteins involved in disease pathways. For example, binding affinities with target proteins related to cancer proliferation have been explored .

Case Studies and Research Findings

StudyCompound TestedActivityIC50 Value
Tetrahydroquinoline analogsAnticancer0.082 µM
Fluorobenzoyl derivativesAntitubercular8-128 µg/mL

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

The compound 1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline consists of a tetrahydroquinoline core substituted with a 2-fluorobenzoyl group. Its molecular formula is C16_{16}H14_{14}FNO, and it has a molecular weight of approximately 255.29 g/mol. The presence of fluorine in the benzoyl moiety is significant as it can influence the compound's pharmacokinetic properties and biological activity.

Antimicrobial Properties

Research has indicated that derivatives of tetrahydroquinoline compounds exhibit significant antimicrobial properties. For instance, compounds similar to this compound have shown effectiveness against various bacterial strains by disrupting cellular processes.

  • Case Study : A study evaluating the antibacterial activity of tetrahydroquinoline derivatives demonstrated that these compounds can inhibit bacterial growth effectively, suggesting their potential as antimicrobial agents .

Anticancer Activity

The compound has also been investigated for its anticancer properties. It is believed to target specific pathways involved in cancer cell proliferation and survival.

  • Case Study : Research involving the synthesis of novel quinoline hybrids indicated that these compounds could act as anti-proliferative agents by inhibiting key signaling pathways in cancer cells. The synthesized compounds were evaluated for their efficacy against multiple cancer cell lines .

Anti-inflammatory Effects

Similar compounds have shown potential in modulating inflammatory responses. The mechanism often involves the inhibition of specific enzymes or receptors associated with inflammation.

  • Research Findings : Studies have shown that tetrahydroquinoline derivatives can reduce inflammatory responses in animal models by modulating cyclic adenosine monophosphate (cAMP) levels .

Pharmacokinetics and Bioavailability

Studies on related tetrahydroquinoline compounds suggest favorable pharmacokinetic profiles. For example, certain derivatives have shown good oral bioavailability in preclinical models, indicating their potential for therapeutic use .

Data Table: Summary of Biological Activities

Activity TypeEfficacy RangeReference
AntimicrobialEffective against various strains
AnticancerInhibitory effects on multiple cancer cell lines
Anti-inflammatoryModulation of inflammatory responses

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzoyl Group

1-(2,4-Dichlorobenzoyl)-1,2,3,4-Tetrahydroquinoline
  • Structure : Substituted with a 2,4-dichlorobenzoyl group.
  • Molecular Formula: C₁₆H₁₃Cl₂NO (306.19 g/mol) .
  • Safety protocols (P273, P391, P501) highlight environmental hazards due to chlorine content, whereas fluorine analogs may exhibit milder ecotoxicity .
1-(2-Hydrazinylpyridin-3-ylsulfonyl)-1,2,3,4-Tetrahydroquinoline
  • Structure : Features a sulfonyl group with a hydrazinylpyridine substituent.
  • Molecular Formula : C₁₄H₁₆N₄O₂S (304.37 g/mol ) .
  • Key Differences :
    • The sulfonyl group introduces strong hydrogen-bonding capacity, influencing solubility and protein binding.
    • Demonstrated antimalarial activity (82% synthesis yield), contrasting with the fluorobenzoyl derivative’s unspecified bioactivity .
    • NMR shifts (e.g., δ 9.30 ppm for NH) reflect electronic effects distinct from fluorobenzoyl derivatives .

Substituent Variations on the Tetrahydroquinoline Core

1-(1-Methylpiperidin-4-yl)-1,2,3,4-Tetrahydroquinoline
  • Structure : Piperidinyl group at N1.
  • Molecular Formula : C₁₅H₂₂N₂ (230.35 g/mol ) .
  • Key Differences: The alkylamino side chain improves blood-brain barrier penetration, making it suitable for central nervous system (CNS) targets. Optimized derivatives show selective inhibition of neuronal nitric oxide synthase (nNOS) with 60% oral bioavailability, a parameter critical for drug development .
1-Methanesulfonyl-1,2,3,4-Tetrahydroquinoline
  • Structure : Methanesulfonyl group at N1.
  • Molecular Formula: C₁₀H₁₃NO₂S (211.28 g/mol) .
  • Key Differences :
    • Sulfonyl groups form C–H···O hydrogen bonds in crystal structures, influencing solid-state packing and solubility .
    • Applications include kinetic resolution in asymmetric synthesis, unlike the fluorobenzoyl derivative’s undefined catalytic roles .

Halogenated Derivatives

1-(4-Chloro-3-Isocyanatobenzenesulfonyl)-1,2,3,4-Tetrahydroquinoline
  • Structure : Combines sulfonyl and isocyanate groups.
  • Molecular Formula : C₁₆H₁₃ClN₂O₃S (348.8 g/mol ) .
  • Key Differences :
    • The isocyanate group enables further functionalization (e.g., urea formation), expanding utility in combinatorial chemistry.
    • Higher molecular weight and reactivity contrast with the relative stability of fluorobenzoyl derivatives .

Physicochemical and Pharmacological Comparisons

Table 1: Structural and Functional Comparisons

Compound Molecular Weight (g/mol) Key Substituent Bioactivity/Application Synthesis Yield/Notes
1-(2-Fluorobenzoyl)-THQ 254.28 2-Fluorobenzoyl Undisclosed (likely medicinal) Not reported
1-(2,4-Dichlorobenzoyl)-THQ 306.19 2,4-Dichlorobenzoyl Agrochemical research Not reported
1-(2-Hydrazinylpyridin-3-ylsulfonyl)-THQ 304.37 Sulfonyl-hydrazinyl Antimalarial (82% yield) High yield via nucleophilic substitution
1-(1-Methylpiperidin-4-yl)-THQ 230.35 Piperidinyl nNOS inhibition (60% oral bioavailability) Reductive amination (moderate yields)
1-Methanesulfonyl-THQ 211.28 Methanesulfonyl Kinetic resolution in synthesis Sulfonylation (high purity)

Vorbereitungsmethoden

Reaction Scheme

1,2,3,4-Tetrahydroquinoline undergoes acylation with 2-fluorobenzoyl chloride in the presence of a base to yield the target compound:

1,2,3,4-Tetrahydroquinoline+2-Fluorobenzoyl chlorideBase1-(2-Fluorobenzoyl)-1,2,3,4-tetrahydroquinoline\text{1,2,3,4-Tetrahydroquinoline} + \text{2-Fluorobenzoyl chloride} \xrightarrow{\text{Base}} \text{this compound}

Procedure

  • Reagents :

    • 1,2,3,4-Tetrahydroquinoline (1.0 equiv)

    • 2-Fluorobenzoyl chloride (1.2 equiv)

    • Triethylamine (2.0 equiv)

    • Dichloromethane (DCM) as solvent

  • Conditions :

    • Stir at room temperature for 12 hours under inert atmosphere.

  • Workup :

    • Wash with aqueous NaHCO₃, dry over Na₂SO₄, and purify via column chromatography (hexane/ethyl acetate = 8:2).

Data Table

ParameterValueSource
Yield82–88%
Reaction Time12 hours
Purity (HPLC)>95%

Advantages : Simple one-step procedure with high yield.
Limitations : Requires pre-synthesized 1,2,3,4-tetrahydroquinoline.

Acylation of Quinoline Followed by Catalytic Hydrogenation

Reaction Scheme

  • Acylation of quinoline with 2-fluorobenzoyl chloride.

  • Reduction of the acylated quinoline to tetrahydroquinoline:

Quinoline2-Fluorobenzoyl chloride1-(2-Fluorobenzoyl)quinolineH2/Pd-CThis compound\text{Quinoline} \xrightarrow{\text{2-Fluorobenzoyl chloride}} \text{1-(2-Fluorobenzoyl)quinoline} \xrightarrow{\text{H}_2/\text{Pd-C}} \text{this compound}

Procedure

Step 1: Acylation of Quinoline

  • Reagents :

    • Quinoline (1.0 equiv)

    • 2-Fluorobenzoyl chloride (1.3 equiv)

    • AlCl₃ (0.1 equiv)

    • Trimethylsilyl cyanide (TMSCN, 1.3 equiv)

    • Dichloromethane (DCM) as solvent.

  • Conditions :

    • Stir at room temperature for 4 hours.

Step 2: Catalytic Hydrogenation

  • Reagents :

    • 1-(2-Fluorobenzoyl)quinoline (1.0 equiv)

    • 10% Pd/C (0.1 equiv)

    • Ethanol as solvent.

  • Conditions :

    • Hydrogen gas (1 atm), stir at room temperature for 24 hours.

Data Table

ParameterValueSource
Step 1 Yield75%
Step 2 Yield90%
Overall Yield67.5%
Purity (GC-MS)>90%

Advantages : Utilizes commercially available quinoline.
Limitations : Multi-step synthesis with moderate overall yield.

Cyclization via Povarov Reaction

Reaction Scheme

Aryl imine intermediates undergo cyclization with dienophiles in the presence of a Lewis acid catalyst to form the tetrahydroquinoline core, followed by acylation:

Aryl aldehyde+ArylamineTrityl tetrafluoroborateAryl imineDienophileTetrahydroquinoline2-Fluorobenzoyl chlorideTarget Compound\text{Aryl aldehyde} + \text{Arylamine} \xrightarrow{\text{Trityl tetrafluoroborate}} \text{Aryl imine} \xrightarrow{\text{Dienophile}} \text{Tetrahydroquinoline} \xrightarrow{\text{2-Fluorobenzoyl chloride}} \text{Target Compound}

Procedure

  • Reagents :

    • Ortho-fluorobenzaldehyde (1.0 equiv)

    • Aniline derivative (1.0 equiv)

    • Trityl tetrafluoroborate (0.1 equiv)

    • Ethylene as dienophile.

  • Conditions :

    • Microreactor setup, 60°C, residence time = 10 minutes.

Data Table

ParameterValueSource
Cyclization Yield70%
Acylation Yield85%
Overall Yield59.5%

Advantages : Continuous flow synthesis for scalability.
Limitations : Complex setup and moderate yield.

Comparative Analysis of Methods

MethodYieldComplexityScalabilityCost Efficiency
Direct Acylation82–88%LowHighHigh
Acylation + Hydrogenation67.5%ModerateModerateModerate
Povarov Cyclization59.5%HighHighLow

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.